N-(2,4-difluorophenyl)-2-(methylthio)benzamide
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Overview
Description
N-(2,4-difluorophenyl)-2-(methylthio)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a difluorophenyl group and a methylthio group attached to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-(methylthio)benzamide typically involves the reaction of 2,4-difluoroaniline with 2-(methylthio)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane or tetrahydrofuran, and the reaction is performed at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2-(methylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,4-difluorophenyl)-2-(methylthio)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and liquid crystals.
Biological Studies: It is used as a probe to study enzyme interactions and protein-ligand binding mechanisms.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-(methylthio)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group and the methylthio group contribute to the compound’s binding affinity and specificity. The compound can modulate the activity of its targets by either inhibiting or activating their function, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorophenyl)-2-(methylthio)acetamide
- N-(2,4-difluorophenyl)-2-(methylthio)propionamide
- N-(2,4-difluorophenyl)-2-(methylthio)butyramide
Uniqueness
N-(2,4-difluorophenyl)-2-(methylthio)benzamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both the difluorophenyl and methylthio groups enhances its potential for diverse applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NOS/c1-19-13-5-3-2-4-10(13)14(18)17-12-7-6-9(15)8-11(12)16/h2-8H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBWARYTSRGNBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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